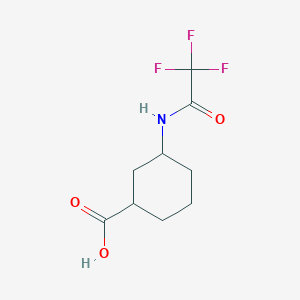

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC18096628

Molecular Formula: C9H12F3NO3

Molecular Weight: 239.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12F3NO3 |

|---|---|

| Molecular Weight | 239.19 g/mol |

| IUPAC Name | 3-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-6-3-1-2-5(4-6)7(14)15/h5-6H,1-4H2,(H,13,16)(H,14,15) |

| Standard InChI Key | YMZUCIDZJUHYRY-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CC(C1)NC(=O)C(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Configuration

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid belongs to the class of fluorinated organic compounds, characterized by the presence of three fluorine atoms in the trifluoroacetamido group. The "rel" prefix indicates the relative stereochemistry of the chiral centers at positions 1 and 3 of the cyclohexane ring, with the (1S,3R) configuration defining its spatial arrangement . The compound’s IUPAC name, 3-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid, reflects its functional groups: a carboxylic acid at position 1 and a trifluoroacetamido group at position 3 .

The SMILES notation C1CC(CC(C1)NC(=O)C(F)(F)F)C(=O)O and InChIKey YMZUCIDZJUHYRY-UHFFFAOYSA-N provide unambiguous representations of its structure . The cyclohexane ring adopts a chair conformation, with the trifluoroacetamido and carboxylic acid groups occupying equatorial positions to minimize steric strain.

Physicochemical Properties

The compound’s molecular weight is 239.19 g/mol, with a topological polar surface area of 66.4 Ų, indicating moderate polarity . Key computed properties include:

| Property | Value | Relevance |

|---|---|---|

| XLogP3 | 1.5 | Moderate lipophilicity |

| Hydrogen Bond Donors | 2 | Carboxylic acid and amide NH groups |

| Hydrogen Bond Acceptors | 6 | Carbonyl oxygens and fluorine atoms |

| Rotatable Bond Count | 2 | Flexibility of side chains |

| Molecular Complexity | 290 | High due to fluorinated substituents |

These properties suggest suitability for drug discovery, balancing solubility and membrane permeability .

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Potential Advantages |

|---|---|---|

| 2-Methyl-1-(trifluoroacetamido)... | Methyl substituent at position 2 | Enhanced steric shielding |

| 4-Methyl-1-(trifluoroacetamido)... | Methyl at position 4 | Altered ring conformation |

These analogs highlight the impact of substituent position on physicochemical and biological behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume